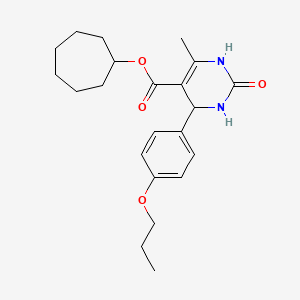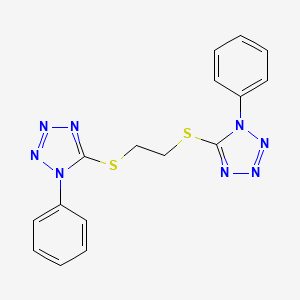
1,2-Bis(1-phenyl-1H-tetrazol-5-ylsulfanyl)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-PHENYL-5-({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}SULFANYL)-1H-1,2,3,4-TETRAZOLE is a complex organic compound featuring a tetrazole ring system. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids.
Preparation Methods
The synthesis of 1-PHENYL-5-({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}SULFANYL)-1H-1,2,3,4-TETRAZOLE typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with 2-bromoethyl phenyl sulfide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiolate anion attacks the bromoethyl group, forming the desired product .
Chemical Reactions Analysis
1-PHENYL-5-({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}SULFANYL)-1H-1,2,3,4-TETRAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfur-sulfur bond.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Scientific Research Applications
1-PHENYL-5-({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}SULFANYL)-1H-1,2,3,4-TETRAZOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Due to its ability to mimic carboxylic acids, it is explored for potential therapeutic applications.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-PHENYL-5-({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}SULFANYL)-1H-1,2,3,4-TETRAZOLE involves its interaction with biological targets through hydrogen bonding and electrostatic interactions. The tetrazole ring can form stable complexes with metal ions, which can be crucial in its biological activity .
Comparison with Similar Compounds
Compared to other tetrazole derivatives, 1-PHENYL-5-({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}SULFANYL)-1H-1,2,3,4-TETRAZOLE is unique due to its dual tetrazole ring system and sulfur linkages. Similar compounds include:
1-Phenyl-1H-tetrazole-5-thiol: A precursor in the synthesis of the target compound.
5-Mercapto-1-phenyltetrazole: Known for its use in photographic materials and as a corrosion inhibitor.
Properties
Molecular Formula |
C16H14N8S2 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-phenyl-5-[2-(1-phenyltetrazol-5-yl)sulfanylethylsulfanyl]tetrazole |
InChI |
InChI=1S/C16H14N8S2/c1-3-7-13(8-4-1)23-15(17-19-21-23)25-11-12-26-16-18-20-22-24(16)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
VCQBHLKBLAFHEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCSC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[(2E)-2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoate](/img/structure/B15044079.png)
![(3-Nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B15044087.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15044094.png)
![3-Bromo-1-[2-(4-methylphenyl)-2-oxoethyl]quinolinium](/img/structure/B15044097.png)
![4-bromo-N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B15044114.png)
![(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B15044115.png)
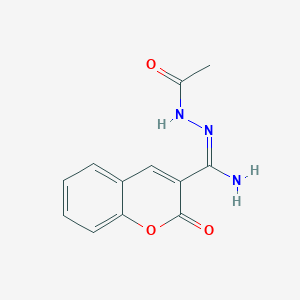
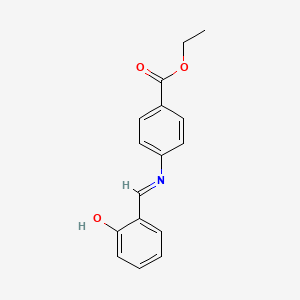
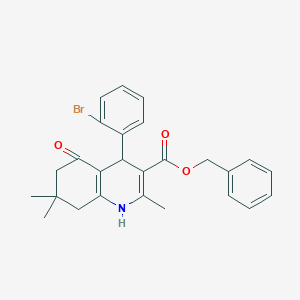
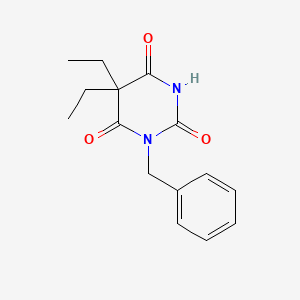

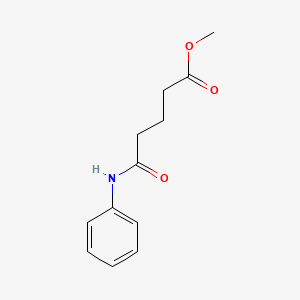
![2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B15044146.png)
